molecular formula C16H28O6 B12567569 Tri-tert-butyl methanetricarboxylate CAS No. 173948-09-9

Tri-tert-butyl methanetricarboxylate

Cat. No.: B12567569
CAS No.: 173948-09-9
M. Wt: 316.39 g/mol
InChI Key: PXXFCLVMKZCKND-UHFFFAOYSA-N
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Description

Tri-tert-butyl methanetricarboxylate is a chemical compound characterized by the presence of three tert-butyl groups attached to a central carbon atom, which is also bonded to three carboxylate groups. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tri-tert-butyl methanetricarboxylate typically involves the esterification of methanetricarboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

Methanetricarboxylic acid+3tert-butyl alcoholTri-tert-butyl methanetricarboxylate+3water\text{Methanetricarboxylic acid} + 3 \text{tert-butyl alcohol} \rightarrow \text{this compound} + 3 \text{water} Methanetricarboxylic acid+3tert-butyl alcohol→Tri-tert-butyl methanetricarboxylate+3water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Tri-tert-butyl methanetricarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield methanetricarboxylic acid and tert-butyl alcohol.

    Reduction: The carboxylate groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl groups can be substituted under specific conditions, although this is less common due to the steric hindrance.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used to hydrolyze the ester groups.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of carboxylate groups.

    Substitution: Strong nucleophiles or electrophiles may be required to achieve substitution reactions.

Major Products

    Hydrolysis: Methanetricarboxylic acid and tert-butyl alcohol.

    Reduction: Tri-tert-butyl methanol.

    Substitution: Depending on the substituent, various substituted derivatives of this compound.

Scientific Research Applications

Tri-tert-butyl methanetricarboxylate has several applications in scientific research:

    Chemistry: Used as a sterically hindered ester in organic synthesis to study reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a protecting group for carboxylic acids in peptide synthesis.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized as an intermediate in the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of tri-tert-butyl methanetricarboxylate in various reactions involves the steric hindrance provided by the tert-butyl groups, which can influence the reactivity of the carboxylate groups. In hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack, leading to the formation of methanetricarboxylic acid and tert-butyl alcohol. In reduction reactions, the carboxylate groups are reduced to primary alcohols through the transfer of hydride ions.

Comparison with Similar Compounds

Similar Compounds

    Tri-tert-butyl methane: Similar in structure but lacks the carboxylate groups.

    Tri-tert-butyl fluoromethane: Contains fluorine instead of carboxylate groups.

    Tri-tert-butyl chloromethane: Contains chlorine instead of carboxylate groups.

    Tri-tert-butyl bromomethane: Contains bromine instead of carboxylate groups.

    Tri-tert-butyl iodomethane: Contains iodine instead of carboxylate groups.

Uniqueness

Tri-tert-butyl methanetricarboxylate is unique due to the presence of three carboxylate groups, which impart distinct chemical properties and reactivity compared to its halogenated analogues. The steric hindrance provided by the tert-butyl groups also makes it a valuable compound for studying steric effects in chemical reactions.

Properties

CAS No.

173948-09-9

Molecular Formula

C16H28O6

Molecular Weight

316.39 g/mol

IUPAC Name

tritert-butyl methanetricarboxylate

InChI

InChI=1S/C16H28O6/c1-14(2,3)20-11(17)10(12(18)21-15(4,5)6)13(19)22-16(7,8)9/h10H,1-9H3

InChI Key

PXXFCLVMKZCKND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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